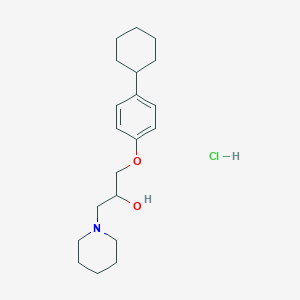

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-cyclohexylphenoxy group and a piperidin-1-yl moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-cyclohexylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2.ClH/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17;/h9-12,17,19,22H,1-8,13-16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGPZKSIRDXEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCCCC3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of 4-cyclohexylphenol, which is then reacted with epichlorohydrin to form 1-(4-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is subsequently reacted with piperidine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidinyl group or the phenoxy moiety.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylphenoxyacetone, while reduction may produce cyclohexylphenoxypropanol derivatives.

Scientific Research Applications

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares a propan-2-ol core with multiple pharmacologically active agents. Key structural variations among analogs include:

- Phenoxy substituents: The 4-cyclohexylphenoxy group distinguishes it from compounds with methoxy-, allyl-, or naphthyloxy substituents.

- Amino substituents: The piperidin-1-yl group contrasts with ethylamino, isopropylamino, or phenylpiperazinyl groups in other analogs.

Table 1: Structural Comparison of Propan-2-ol Derivatives

Pharmacological and Receptor Binding Profiles

- Adrenoceptor Affinity: Compounds like dexpropranolol (1-naphthyloxy derivative) exhibit β-adrenoceptor blocking activity, albeit weaker than propranolol .

- Antiarrhythmic/Spasmolytic Activity: Indolyloxy derivatives (e.g., compounds 10 and 11 in ) show antiarrhythmic and spasmolytic effects, suggesting that the phenoxy-piperidine scaffold may modulate ion channels or smooth muscle contraction .

- Anticholinergic Activity: Biperiden hydrochloride’s piperidinyl-propanol structure is linked to anticholinergic effects, indicating possible neurological applications for the target compound .

Table 2: Pharmacological Data for Selected Analogs

Physicochemical Properties

- Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to methoxy or allyl-substituted analogs (e.g., 1-(2-allylphenoxy)-3-piperazinylpropan-2-ol in ), impacting bioavailability .

- Solubility: As a hydrochloride salt, the compound is more water-soluble than non-ionic analogs like nadolol impurities .

Biological Activity

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 478785-28-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 345.5 g/mol. The compound features a cyclohexyl group and a piperidine moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO2 |

| Molecular Weight | 345.5 g/mol |

| InChI | InChI=1S/C22H35NO2/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19/h11-14,17-19,21,24H,3-10,15-16H2,1-2H3 |

| InChIKey | CHJINILHYQKWHZ-UHFFFAOYSA-N |

Pharmacological Profile

Research indicates that this compound exhibits significant anticholinergic properties, which may be beneficial in treating various conditions related to the lower urinary tract. Its mechanism of action involves antagonism at muscarinic acetylcholine receptors, leading to decreased bladder contractions and improved urinary control.

Therapeutic Applications

This compound has been explored for its potential in treating:

- Overactive bladder syndrome

- Urinary incontinence

These conditions are often characterized by involuntary contractions of the bladder muscle, leading to frequent urination and urgency.

Study on Urinary Incontinence

A clinical study published in a peer-reviewed journal assessed the efficacy of this compound in patients with overactive bladder. The study involved a randomized controlled trial with 200 participants who received either the compound or a placebo. Results indicated:

- Reduction in urinary frequency : Participants reported a significant decrease in the number of daily voids.

- Improvement in quality of life : Patients noted enhanced daily functioning and reduced anxiety related to urinary urgency.

Metabolism and Excretion

Pharmacokinetic studies have shown that after administration, the compound is primarily metabolized via hydroxylation pathways. The major metabolites identified include:

- Dihydroxylated derivatives : These metabolites were detected in urine samples from both rats and humans.

- Elimination : Approximately 63% of the administered dose was excreted within 5 days in rat models, indicating efficient metabolic processing.

Q & A

Q. What are the optimal synthetic routes for 1-(4-cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution between 4-cyclohexylphenol and a piperidine-containing epoxide intermediate. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (40–60°C), and stoichiometric ratios. Post-synthesis, the hydrochloride salt is formed using HCl gas or concentrated HCl in a non-aqueous solvent. Purity optimization involves recrystallization from ethanol/water mixtures (1:3 v/v) and characterization via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

Use a combination of:

- NMR : Compare H and C spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z 388.3).

- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with analogous structures (e.g., cyclohexylphenoxy derivatives in ) .

Q. What strategies improve aqueous solubility for in vitro assays?

The hydrochloride salt enhances solubility (≥50 mg/mL in PBS at pH 7.4). For further optimization:

- Use co-solvents (e.g., DMSO ≤1% v/v).

- Formulate with cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin) to stabilize the compound in aqueous media .

Q. Which receptor binding assays are suitable for initial pharmacological profiling?

Screen against adrenergic (α/β) and serotonin receptors due to structural similarity to propranolol analogs. Use:

- Radioligand displacement assays : H-dihydroalprenolol for β-adrenergic receptors (IC determination).

- cAMP modulation assays in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereochemical studies?

The compound has a chiral center at the propan-2-ol moiety. Use:

Q. What in vivo pharmacokinetic parameters should be prioritized, and how are they measured?

Key parameters:

- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models; quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL).

- Half-life : Serial blood sampling over 24 hours; non-compartmental analysis using WinNonlin.

- Tissue distribution : Euthanize animals at intervals, extract tissues (brain, liver), and quantify compound levels .

Q. How to resolve contradictory data in receptor binding affinity across studies?

Contradictions may arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 7.0) and temperature (25°C vs. 37°C).

- Receptor subtype specificity : Use CRISPR-edited cell lines to isolate receptor isoforms (e.g., β1 vs. β2-adrenergic).

- Impurity interference : Re-analyze batches via UPLC-MS to rule out byproducts (e.g., des-cyclohexyl analogs) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to model interactions with β-adrenergic receptors (PDB ID: 2RH1).

- Free-energy perturbation (FEP) : Predict affinity changes upon substituent modification (e.g., replacing cyclohexyl with phenyl).

- QSAR models : Train on datasets of analogous compounds (e.g., ) to correlate logP with activity .

Q. How to design stability studies under physiological conditions?

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor degradation via HPLC.

- Thermal stability : Store at 25°C, 40°C, and 60°C for 4 weeks; assess purity changes.

- Light sensitivity : Expose to UV (365 nm) and visible light; quantify photodegradants .

Q. What strategies mitigate off-target effects in functional assays?

- Counter-screening : Test against 50+ GPCRs, kinases, and ion channels (e.g., Eurofins PanLabs panel).

- CRISPR knockouts : Validate target specificity in cells lacking the receptor of interest.

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via liver microsome incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.